molecular formula C10H18O3 B3267200 9-hydroxy-2E-decenoic acid CAS No. 4448-33-3

9-hydroxy-2E-decenoic acid

Cat. No.: B3267200
CAS No.: 4448-33-3
M. Wt: 186.25 g/mol
InChI Key: DZBLNYYGAKHAOJ-SOFGYWHQSA-N
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Description

9-Hydroxy-2E-decenoic acid: is a naturally occurring compound found in the secretions of honeybees, specifically in royal jelly and the mandibular glands of worker bees. It plays a crucial role in the development and maintenance of the bee colony’s social structure. This compound is known for its various biological activities, including antibacterial, anti-inflammatory, and wound-healing properties .

Scientific Research Applications

9-Hydroxy-2E-decenoic acid has a wide range of scientific research applications:

Mechanism of Action

While the exact mechanism of action of 9-hydroxy-2E-decenoic acid is not fully understood, it is known to play a role in the caste switch and maintenance in honeybees .

Safety and Hazards

9-hydroxy-2E-decenoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, spray, mist, vapors, and to wash hands, forearms, and face thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic approaches have been developed for the preparation of 9-hydroxy-2E-decenoic acid. One common method involves the oxidation of readily available alcohols using TEMPO catalysis, followed by Doebner-Knoevenagel reactions between the resulting aldehydes and malonic acid . Another approach involves the partial ozonolysis of butadiene telomers, followed by selective oxidation and alkylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves the use of environmentally friendly reagents and simple synthetic procedures to ensure high yield and selectivity. The combination of inexpensive reagents and scalable processes makes this approach suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-2E-decenoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to 9-oxo-2E-decenoic acid.

    Reduction: Formation of saturated hydroxy acids.

    Substitution: Reactions with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: TEMPO, hydrogen peroxide, and silver nitrate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Comparison with Similar Compounds

Similar Compounds

    10-Hydroxy-2E-decenoic acid: Another component of honeybee secretions with similar biological activities.

    9-Oxo-2E-decenoic acid: The oxidized form of 9-hydroxy-2E-decenoic acid with distinct biological properties.

Uniqueness

This compound is unique due to its specific role in honeybee colony maintenance and its wide range of biological activities. Its ability to modulate histone deacetylase activity and its antibacterial properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(E)-9-hydroxydec-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBLNYYGAKHAOJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCC=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCCC/C=C/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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